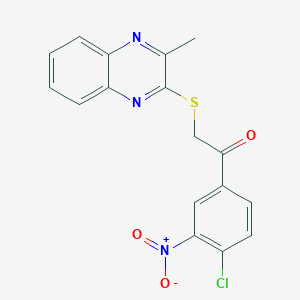![molecular formula C9H11BrF2N2O2 B2513830 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946818-54-7](/img/structure/B2513830.png)
3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oxidation Studies
Research by de Araújo et al. (2020) explored the oxidation of secondary aliphatic alcohols using an oxidizing system of FeCl3-H2O2. Different substituted pyrazines and pyrazoles, including compounds structurally related to 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid, were examined as additives. This study sheds light on the role of similar compounds in enhancing the efficiency of oxidation reactions.
Synthesis of α-Methyl-β-Substituted Propionic Acids
Attaryan et al. (2007) conducted research on the synthesis of α-methyl-β-substituted propionic acids, including compounds similar to the target chemical Attaryan, Baltayan, & Matsoyan (2007). This study is significant for understanding the chemical pathways and potential applications of derivatives of 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid in synthetic chemistry.
Application in Organic Synthesis
The work of Volle & Schlosser (2002) explored the preparation of compounds like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which are structurally related to the target compound. This study highlights the use of such compounds in synthesizing functionalized benzenes and pyridines, showcasing their versatility in organic synthesis.
Medicinal Chemistry Research
The research by Pundeer et al. (2013) on bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, which are chemically related to the target compound, provided insights into the synthesis of new compounds with potential antibacterial and antifungal activities. This indicates the significance of such compounds in the development of new antimicrobial agents.
Reactivity Studies
Shvekhgeimer et al. (2006) studied the reaction of compounds like 1-Aryl-3-methyl-pyrazol-5-ones with 2-Cyanoaryldiazonium Bisulfates, which offers an understanding of the reactivity and potential applications of similar compounds in various chemical reactions Shvekhgeimer et al. (2006).
Orientations Futures
The field of difluoromethylation has seen significant advances and continues to be an area of active research . This includes the development of new difluoromethylation reagents and methods . These advances could potentially impact the synthesis and application of compounds like “3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid”.
Propriétés
IUPAC Name |
3-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-4(3-6(15)16)14-5(2)7(10)8(13-14)9(11)12/h4,9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZAKAKORUOESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132586019 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)


![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)
![N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2513760.png)
![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2513766.png)

![Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2513769.png)